4-(4-Fluoro-phenyl)-pyridine 1-oxide
Overview
Description
4-(4-Fluoro-phenyl)-pyridine 1-oxide is an organic compound that features a pyridine ring substituted with a 4-fluorophenyl group and an N-oxide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluoro-phenyl)-pyridine 1-oxide typically involves the oxidation of 4-(4-Fluoro-phenyl)-pyridine. One common method is the use of hydrogen peroxide (H₂O₂) in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the N-oxide group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluoro-phenyl)-pyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The N-oxide group can be further oxidized under specific conditions.
Reduction: The N-oxide group can be reduced back to the parent pyridine compound using reducing agents such as zinc and acetic acid.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of acetic acid.
Reduction: Zinc and acetic acid.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.
Major Products Formed
Oxidation: Further oxidized N-oxide derivatives.
Reduction: 4-(4-Fluoro-phenyl)-pyridine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(4-Fluoro-phenyl)-pyridine 1-oxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 4-(4-Fluoro-phenyl)-pyridine 1-oxide involves its interaction with specific molecular targets. The N-oxide group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological systems. The fluorophenyl group may enhance the compound’s binding affinity to certain enzymes or receptors, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluoro-phenyl)-pyridine: The parent compound without the N-oxide group.
4-(4-Chloro-phenyl)-pyridine 1-oxide: A similar compound with a chlorine substituent instead of fluorine.
4-(4-Methyl-phenyl)-pyridine 1-oxide: A similar compound with a methyl substituent.
Uniqueness
4-(4-Fluoro-phenyl)-pyridine 1-oxide is unique due to the presence of both the fluorophenyl group and the N-oxide functional group. The fluorine atom can significantly influence the compound’s electronic properties and reactivity, while the N-oxide group adds another layer of chemical versatility. This combination makes this compound a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(4-fluorophenyl)-1-oxidopyridin-1-ium | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO/c12-11-3-1-9(2-4-11)10-5-7-13(14)8-6-10/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKNKIJEEJZWBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=[N+](C=C2)[O-])F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
222551-25-9 | |
Record name | Pyridine, 4-(4-fluorophenyl)-, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=222551-25-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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